molecular formula C22H20N2O3 B454242 N'-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]-9H-xanthene-9-carbohydrazide

N'-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]-9H-xanthene-9-carbohydrazide

Katalognummer: B454242
Molekulargewicht: 360.4g/mol
InChI-Schlüssel: VSRNXBSIIQYFNU-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide is a complex organic compound known for its unique structure and properties It is characterized by the presence of a xanthene core linked to a carbohydrazide moiety through a 2,5-dimethyl-3-furyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide typically involves the condensation reaction between 9H-xanthene-9-carbohydrazide and 2,5-dimethyl-3-furyl aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Wirkmechanismus

The mechanism of action of N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[1-(2,5-Dimethyl-3-furyl)ethylidene]-3-isopropylidenesuccinic anhydride
  • 3-Dicyclopropylmethylene-4-E-[1-(2,5-dimethyl-3-furyl)ethylidene]-5-(4-nitrophenylcyanomethylenetetrahydrofuran-2-one)

Uniqueness

N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide stands out due to its unique combination of a xanthene core and a carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C22H20N2O3

Molekulargewicht

360.4g/mol

IUPAC-Name

N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H20N2O3/c1-13-12-18(15(3)26-13)14(2)23-24-22(25)21-16-8-4-6-10-19(16)27-20-11-7-5-9-17(20)21/h4-12,21H,1-3H3,(H,24,25)/b23-14+

InChI-Schlüssel

VSRNXBSIIQYFNU-OEAKJJBVSA-N

Isomerische SMILES

CC1=CC(=C(O1)C)/C(=N/NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)/C

SMILES

CC1=CC(=C(O1)C)C(=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Kanonische SMILES

CC1=CC(=C(O1)C)C(=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.